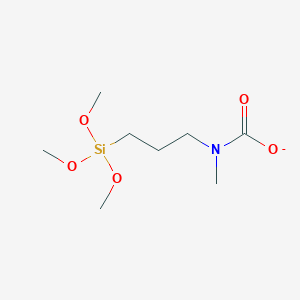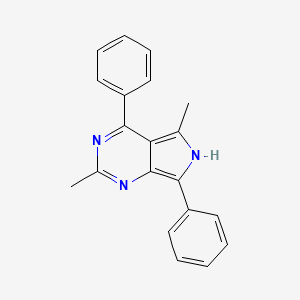
4-bromo-N-cyclohexyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cyclohexyl-2-nitroaniline is an organic compound with the molecular formula C12H15BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and a cyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated aniline is then subjected to bromination to introduce the bromine atom at the 4-position. This can be done using bromine or a bromine source such as N-bromosuccinimide (NBS).
Cyclohexylation: Finally, the brominated nitroaniline is reacted with cyclohexylamine to introduce the cyclohexyl group on the nitrogen atom. This step typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclohexyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-bromo-N-cyclohexyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Cyclohexyl ketones or alcohols.
Scientific Research Applications
4-bromo-N-cyclohexyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-2-nitroaniline depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or interact with specific proteins. The nitro group can participate in redox reactions, while the bromine and cyclohexyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
4-bromo-N-cyclohexyl-2-nitroaniline can be compared with other similar compounds such as:
4-bromo-2-nitroaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
4-bromo-N-cyclohexyl-2-aminoaniline: The reduced form of this compound, which may have different reactivity and biological activity.
4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline: Another derivative with an additional isobutyl group, which can further modify its chemical and biological properties.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
CAS No. |
87815-76-7 |
|---|---|
Molecular Formula |
C12H15BrN2O2 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
4-bromo-N-cyclohexyl-2-nitroaniline |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
InChI Key |
GETFCHBWBHFHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


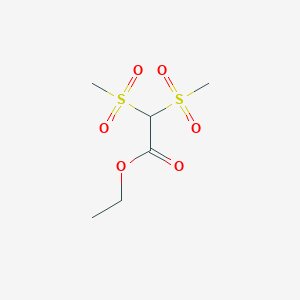
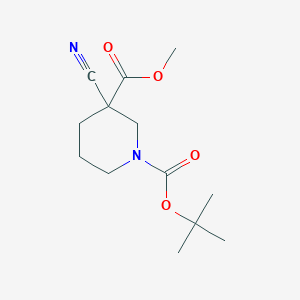
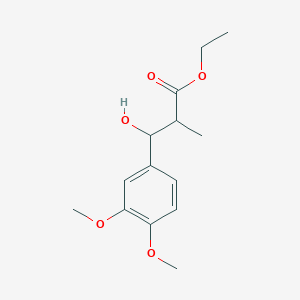
![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)


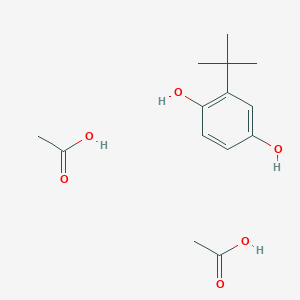
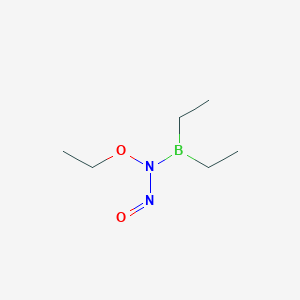
![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)
